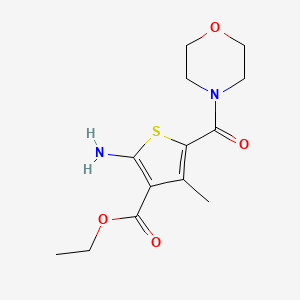

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

Beschreibung

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate (CAS: 314046-67-8) is a thiophene derivative with the molecular formula C₁₃H₁₈N₂O₄S and a molecular weight of 298.36 g/mol . The compound features a morpholine-4-carbonyl substituent at position 5 of the thiophene ring, an amino group at position 2, and an ethyl carboxylate ester at position 3 (Figure 1). Its structural uniqueness lies in the morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, which confers distinct electronic and steric properties. This compound is utilized in pharmaceutical research, particularly in the synthesis of heterocyclic scaffolds for drug discovery .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-19-13(17)9-8(2)10(20-11(9)14)12(16)15-4-6-18-7-5-15/h3-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMZPAJOIYHKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the Morpholine Ring: The morpholine ring can be attached through amide bond formation using morpholine and a suitable carboxylic acid derivative.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Condensation: Catalysts such as acids or bases are used to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

Thiophene derivatives are known to possess anti-inflammatory effects. This compound has been evaluated in vitro and in vivo for its ability to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

3. Antidepressant Effects

Recent studies have suggested that compounds similar to this compound may have antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter levels, specifically serotonin and norepinephrine .

Biological Research Applications

1. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help identify the compound's potential as a lead molecule for drug development by simulating its interaction with proteins involved in disease pathways .

2. Structure-Activity Relationship (SAR) Studies

The compound has been included in SAR studies to explore how modifications to its structure influence biological activity. This research is crucial for optimizing lead compounds for enhanced efficacy and reduced toxicity in therapeutic applications .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a building block for synthesizing new materials with improved charge transport properties .

2. Conductive Polymers

Research into conductive polymers has identified thiophene-based compounds as essential components due to their excellent conductivity and stability. This compound can be incorporated into polymer matrices to enhance their electrical properties, making them useful in various electronic applications .

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and ester groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The thiophene ring provides a stable scaffold for these interactions, making the compound effective in modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiophene Carboxylates

Thiophene derivatives with variations in substituents at positions 2, 4, and 5 have been extensively studied for their physicochemical properties and biological activities. Below is a detailed comparison of the target compound with structurally related analogues:

Structural and Substituent Variations

Table 1: Structural Comparison of Key Thiophene Derivatives

Impact of Substituents on Properties

The oxygen in morpholine may enhance interactions with biological targets, such as enzymes or receptors .

Phenylcarbamoyl (43028-57-5) :

- The phenyl group increases lipophilicity , favoring membrane permeability but reducing water solubility .

- The carbamoyl linkage (-NHCO-) provides a site for metabolic transformations, such as hydrolysis .

The absence of oxygen in the ring lowers polarity, which may affect pharmacokinetic properties .

4-Nitrophenyl (174072-89-0): The nitro group (-NO₂) is strongly electron-withdrawing, altering the electron density of the thiophene ring and influencing reactivity in further synthetic modifications . This derivative is a key intermediate in the synthesis of Relugolix, a gonadotropin-releasing hormone antagonist .

Biologische Aktivität

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate (CAS No. 314046-67-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on antitumor properties, mechanisms of action, and related case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 314046-67-8 |

| Storage Temperature | Ambient |

| Purity | 97% |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in different studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-amino... | MCF-7 | 23.2 | Induction of apoptosis and necrosis |

| Ethyl 2-amino... | HepG2 | <25 | Cell cycle arrest at G2/M phase |

| Ethyl 2-amino... | PC-3 | Not specified | Inhibition of autophagic cell death |

- Apoptosis Induction : The compound has been shown to effectively induce apoptosis in cancer cells, as evidenced by flow cytometry analyses demonstrating increased DNA fragmentation and cell cycle arrest at the G2/M phase .

- Inhibition of Autophagy : While promoting apoptosis, Ethyl 2-amino... also inhibits autophagic processes, suggesting a dual mechanism that enhances its antiproliferative effects .

- In Vivo Studies : Animal studies indicated that treatment with this compound resulted in a significant reduction in tumor mass compared to control groups, with a notable decrease in solid tumor weight observed during the experimental period .

Study on MCF-7 Cells

A study focused on the effects of Ethyl 2-amino... on MCF-7 breast cancer cells highlighted its potential to induce apoptosis and inhibit cell growth. The study reported an IC50 value of 23.2 μM after a 48-hour incubation period. Flow cytometry revealed an increase in G2/M phase cell-cycle arrest, indicating that the compound interferes with the normal cell cycle progression .

In Vivo Tumor Growth Inhibition

In another study evaluating the in vivo efficacy of the compound, mice bearing solid tumors were treated with varying doses. Results showed a significant decrease in tumor volume and weight compared to untreated controls, suggesting that Ethyl 2-amino... possesses promising therapeutic potential as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, preliminary investigations have indicated that Ethyl 2-amino... may exhibit antimicrobial activity against certain bacterial strains. However, detailed studies are needed to fully elucidate this aspect.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Gewald thiophene synthesis or condensation of morpholine derivatives with thiophene precursors. For example, analogous compounds are synthesized by reacting ethyl acetoacetate with sulfur and cyanoacetamide derivatives under reflux in ethanol, followed by functionalization with morpholine-4-carbonyl groups . Key intermediates are characterized using 1H NMR (to confirm amine and ester protons), TLC (to monitor reaction progress), and mass spectrometry (to verify molecular weight). Crystallization from EtOAc/hexane mixtures is often used for purification .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments (e.g., amine NH2 at δ 5.8–6.2 ppm, morpholine carbonyl at ~170 ppm) and carbon backbone .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the morpholine carbonyl, N-H stretch at ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14H19N2O4S) .

Q. How do computational parameters (e.g., logP, topological polar surface area) influence the compound’s solubility and bioavailability?

- Methodological Answer :

- LogP (Partition Coefficient) : Calculated using software like Molinspiration, logP values (~4.0) indicate moderate lipophilicity, suggesting potential membrane permeability .

- Topological Polar Surface Area (TPSA) : A TPSA of ~89.8 Ų (from evidence for analogous compounds) suggests moderate solubility in polar solvents, guiding formulation strategies for in vitro assays .

Advanced Research Questions

Q. How does the morpholine-4-carbonyl group impact the compound’s reactivity and biological target interactions compared to other acyl substituents?

- Methodological Answer : The morpholine group introduces hydrogen-bond acceptor sites (via the carbonyl and ether oxygen) and conformational rigidity , enhancing interactions with enzymes like kinases or proteases. For example, replacing morpholine with phenylcarbamoyl (as in ) reduces hydrogen-bonding capacity, decreasing inhibition potency against target enzymes. Computational docking studies (e.g., AutoDock Vina) and comparative IC50 assays are used to validate these effects .

Q. What strategies resolve contradictions in biological activity data for structurally similar thiophene derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using tables like:

| Substituent | Biological Activity | Key Interaction |

|---|---|---|

| Morpholine-4-carbonyl | High enzyme inhibition (IC50 = 0.5 µM) | H-bond with Asp189 in thrombin |

| Phenylcarbamoyl | Moderate activity (IC50 = 5.2 µM) | π-π stacking with hydrophobic pockets |

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

Q. How can reaction conditions be optimized to minimize byproducts during the morpholine coupling step?

- Methodological Answer :

- Temperature Control : Maintain reflux at 60–80°C to avoid overactivation of the carbonyl group, which can lead to dimerization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or coupling agents (e.g., EDC/HOBt) to improve yield from 58% to >85% .

- In Situ Monitoring : Use HPLC or TLC (eluent: 7:3 hexane/EtOAc) to track reaction progression and terminate before side reactions dominate .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as irritant) .

- Ventilation : Conduct reactions in a fume hood due to potential respiratory toxicity (Specific Target Organ Toxicity, Category 3) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.